N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide
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Overview
Description
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole moiety in this compound is a common structural motif in many biologically active molecules, contributing to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 1H-indole-2-carboxylic acid with 4-(3-chlorophenyl)piperazine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 4-oxobutyl bromide under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of automated synthesis techniques to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the 4-oxobutyl chain can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 4-hydroxybutyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence the release and uptake of neurotransmitters, thereby affecting mood and behavior . The molecular targets include serotonin receptor subtypes such as 5-HT1A and 5-HT2A, which are involved in the regulation of mood, anxiety, and cognition .
Comparison with Similar Compounds
Similar Compounds
N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide: Another arylpiperazine derivative with similar biological activities.
Cetirizine hydrochloride: Contains a piperazine ring and is used as an antihistamine.
4-(4-chlorophenyl)piperazin-1-yl derivatives: A class of compounds with diverse pharmacological properties.
Uniqueness
N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H-indole-2-carboxamide is unique due to its specific combination of the indole and piperazine moieties, which confer distinct pharmacological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .
Properties
Molecular Formula |
C23H25ClN4O2 |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c24-18-6-3-7-19(16-18)27-11-13-28(14-12-27)22(29)9-4-10-25-23(30)21-15-17-5-1-2-8-20(17)26-21/h1-3,5-8,15-16,26H,4,9-14H2,(H,25,30) |
InChI Key |
BPZNXOQFCLRBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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